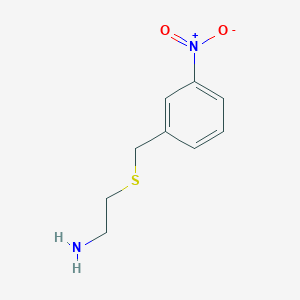

2-(3-Nitro-benzylsulfanyl)-ethylamine

Descripción general

Descripción

The compound “2-(3-Nitro-benzylsulfanyl)-ethylamine” is a complex organic molecule. It contains functional groups such as an amine (-NH2), a sulfanyl (-SH), and a nitro group (-NO2) attached to a benzene ring . These functional groups suggest that the compound could participate in various chemical reactions.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, benzyl halides can be synthesized from their parent alcohols using ammonium halides .Chemical Reactions Analysis

The compound’s functional groups suggest it could participate in various chemical reactions. For example, the amine group might undergo reactions like acylation or alkylation, while the nitro group could be reduced to an amine .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility are typically determined experimentally. Some properties can be predicted based on the compound’s structure .Aplicaciones Científicas De Investigación

Molecular Electronics and Device Applications

- A molecule with a nitroamine redox center, similar to 2-(3-Nitro-benzylsulfanyl)-ethylamine, was used in an electronic device, exhibiting negative differential resistance and a significant on-off peak-to-valley ratio, highlighting its potential in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Chemical Synthesis and Derivatives

- Derivatives of this compound were synthesized, showing the compound's utility in creating pharmacologically active benzo[b]thiophen derivatives, demonstrating its versatility in chemical synthesis (N. Chapman, Clarke, Gore, Manolis, Porter, & Sutton, 1973).

Structural and Molecular Studies

- Studies on N,N'-diethyl-4-nitrobenzene-1,3-diamine, a compound related to this compound, revealed insights into molecular structures, showcasing the compound's role in enhancing our understanding of molecular geometry and intermolecular interactions (Payne, Thurman, Yu, Sun, Mohanty, Squattrito, Giolando, Brue, & Kirschbaum, 2010).

Ring Opening in Carbapenem-derived Compounds

- Ethylamine, similar to this compound, was used to study the ring-opening in carbapenem-derived compounds, suggesting the potential of such compounds in chemical reactions and pharmaceutical research (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Applications in Molecular Devices

- Another study utilizing a molecule with a nitroamine center, similar to this compound, in molecular devices showed negative differential resistance at room temperature, indicating potential applications in nanoscale electronics (Chen, Wang, Reed, Rawlett, Price, & Tour, 2000).

Cancer Research

- Ethyl 2-((2,3-bis(nitrooxy)propyl)disulfanyl)benzoate, a compound with similarities to this compound, was studied for its effects on colon cancer cells, highlighting the potential of such compounds in cancer research and treatment (Pathi, Jutooru, Chadalapaka, Sreevalsan, Anand, Thatcher, & Safe, 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes likeFTase . FTase, or farnesyltransferase, is an enzyme involved in the post-translational modification of proteins, which is crucial for their function.

Mode of Action

It’s worth noting that similar compounds can act as a hydrogen bond acceptor and donor, simultaneously . This allows them to form various types of binding with the target enzyme, potentially altering its function .

Biochemical Pathways

Related compounds have been associated with pathways related to oxidative stress, cox-2, ldha, and hyperglycemia . These pathways are interlinked and contribute to the etiology, progression, and metastasis of diseases like colon cancer .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , and have been associated with the inhibition of enzymes like FTase , which could potentially alter protein function and cellular processes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13/h1-3,6H,4-5,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMCROKPDJMKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

![N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B6332783.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)

![Bis[4-(trichloromethyl)phenyl]methanone](/img/structure/B6332824.png)